molecular formula C21H17ClO4 B7756422 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B7756422
M. Wt: 368.8 g/mol
InChI Key: PVBFIENXKIWGBB-UHFFFAOYSA-N
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Description

8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chloro substituent and a phenylpropanoyloxy group attached to a cyclopenta[c]chromen core. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopenta[c]chromen core, which can be achieved through the cyclization of appropriate precursors.

    Esterification: The phenylpropanoyloxy group is introduced through an esterification reaction, where the appropriate acid chloride is reacted with the hydroxyl group on the chromen core in the presence of a base like pyridine.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

When compared to other chromen derivatives, 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique chloro and phenylpropanoyloxy substituents. Similar compounds include:

    Coumarins: These compounds share a similar chromen core but lack the specific substituents found in the target compound.

    Flavonoids: Another class of chromen derivatives with diverse biological activities, but with different structural features.

    Benzopyrans: These compounds also contain a chromen core but differ in their substitution patterns and biological activities.

The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO4/c1-12(20(23)13-6-3-2-4-7-13)25-19-11-18-16(10-17(19)22)14-8-5-9-15(14)21(24)26-18/h2-4,6-7,10-12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBFIENXKIWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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